

# Confirming Cellular Target Engagement of DDO-2093: A Comparative Guide

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## Compound of Interest

Compound Name: *DDO-2093 dihydrochloride*

Cat. No.: *B10854515*

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DDO-2093 is a potent small molecule inhibitor targeting the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is critical for the histone methyltransferase activity of the MLL1 complex, which is implicated in certain types of cancer, particularly acute leukemia.<sup>[1]</sup> Confirmation of target engagement in a cellular context is a crucial step in the validation and development of inhibitors like DDO-2093. This guide provides a comparative overview of DDO-2093 and alternative MLL1-WDR5 inhibitors, with a focus on methods to confirm cellular target engagement, supported by experimental data.

## Comparison of DDO-2093 and Alternative MLL1-WDR5 Inhibitors

The following table summarizes the available quantitative data for DDO-2093 and other well-characterized inhibitors of the MLL1-WDR5 interaction. This data allows for a direct comparison of their biochemical potency and cellular activity.

Compound	Target	Biochemical IC50/K <sub>d</sub>	Cellular Activity	Reference
DDO-2093	MLL1-WDR5 PPI	K <sub>d</sub> = 11.6 nM	Significant tumor growth suppression in an MV4-11 xenograft model.	[1]
OICR-9429	MLL1-WDR5 PPI	K <sub>d</sub> = 93 nM	Disrupts WDR5-MLL1 interaction in cells (IC <sub>50</sub> < 1 μM); Induces differentiation in p30-expressing AML cells.	[2][3]
MM-401	MLL1-WDR5 PPI	IC <sub>50</sub> = 0.9 nM (PPI); IC <sub>50</sub> = 0.32 μM (MLL1 HMT activity)	Inhibits MLL1-dependent H3K4 methylation in cells (20 μM); Induces apoptosis and G1/S arrest in MLL-AF9 cells (10-40 μM).	[4][5][6][7]
MM-102	MLL1-WDR5 PPI	IC <sub>50</sub> = 2.4 nM (PPI); IC <sub>50</sub> = 0.32 μM (MLL1 HMT activity)	Inhibits growth of leukemia cells with MLL1 fusion proteins; Induces apoptosis.	[8]

## Experimental Protocols for Confirming Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-

induced stabilization of the target protein, leading to an increase in its melting temperature.

## Cellular Thermal Shift Assay (CETSA) Protocol for WDR5 Inhibitors

This protocol is adapted from general CETSA procedures and can be optimized for specific cell lines and WDR5 inhibitors.

### 1. Cell Culture and Treatment:

- Culture a human leukemia cell line with known MLL rearrangements (e.g., MV4-11, MOLM-13) in appropriate media.
- Seed cells in multi-well plates or flasks to achieve a sufficient cell number for the assay.
- Treat the cells with varying concentrations of the WDR5 inhibitor (e.g., DDO-2093) or vehicle control (e.g., DMSO). A typical concentration range could be from 0.1 nM to 10  $\mu$ M.
- Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO<sub>2</sub> incubator to allow for compound uptake and target binding.

### 2. Thermal Challenge:

- After incubation, harvest the cells and wash them with PBS.
- Resuspend the cell pellets in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.

### 3. Cell Lysis and Protein Quantification:

- Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
- Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Carefully collect the supernatant.
- Quantify the amount of soluble WDR5 in the supernatant using a suitable method, such as:
- Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against WDR5. Quantify the band intensity.

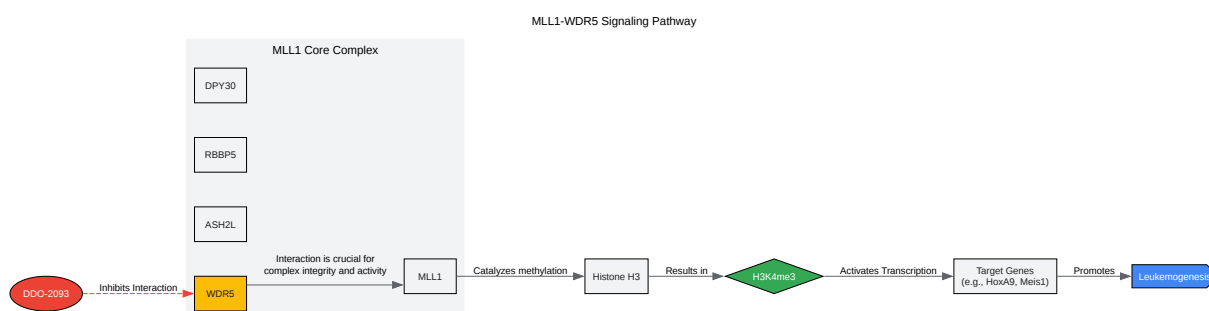
- ELISA or AlphaLISA: Use specific antibody pairs to quantify WDR5 in a plate-based format for higher throughput.

#### 4. Data Analysis:

- Melt Curve: Plot the amount of soluble WDR5 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
- Isothermal Dose-Response Curve (ITDRC): At a fixed temperature (chosen from the melt curve, typically where there is a significant difference between treated and untreated samples), plot the amount of soluble WDR5 against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to stabilize 50% of the target protein.

## Visualizing Pathways and Workflows

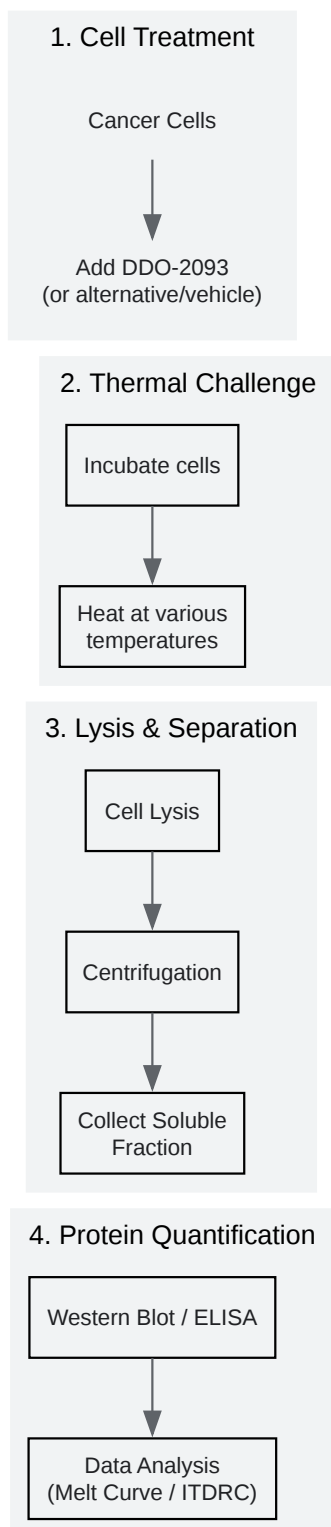
To better understand the context of DDO-2093's action and the experimental approach to confirm its target engagement, the following diagrams are provided.



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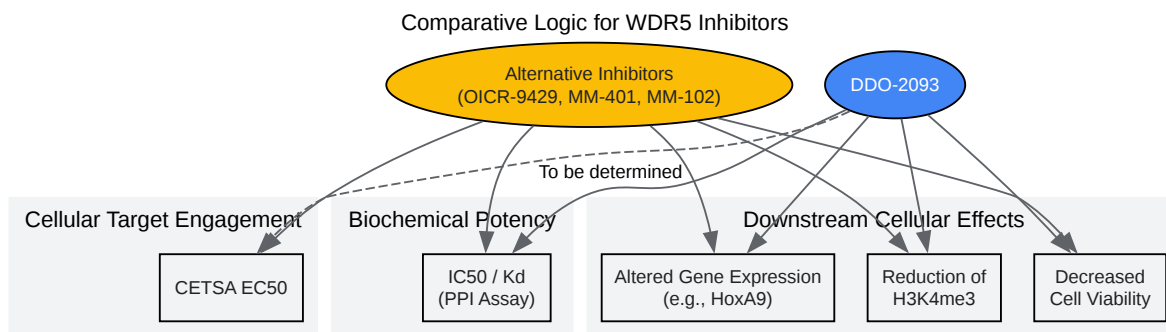
**Figure 1:** Simplified signaling pathway of the MLL1-WDR5 interaction and the inhibitory action of DDO-2093.

## CETSA Experimental Workflow



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**Figure 2:** General experimental workflow for the Cellular Thermal Shift Assay (CETSA).



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**Figure 3:** Logical framework for comparing DDO-2093 with alternative WDR5 inhibitors.

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